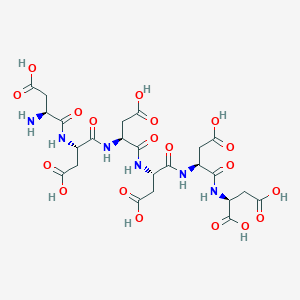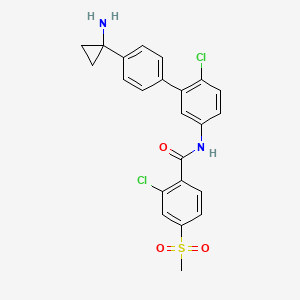
Gadgvgksa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadgvgksa is a mutant KRAS G12D 9mer peptide. It is an immunogenic neoantigen that has shown potential in cancer immunotherapy research . This peptide is composed of the amino acid sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gadgvgksa is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection reagents like TFA .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
Gadgvgksa primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Purification: HPLC
Characterization: Mass spectrometry, NMR spectroscopy
Major Products
The major product of the synthesis is the this compound peptide itself. Any side products are typically removed during the purification process .
Aplicaciones Científicas De Investigación
Gadgvgksa has several applications in scientific research, particularly in the field of cancer immunotherapy. It serves as an immunogenic neoantigen, which means it can stimulate an immune response against cancer cells expressing the KRAS G12D mutation . This makes it a valuable tool for developing personalized cancer vaccines and studying immune responses in cancer .
Mecanismo De Acción
Gadgvgksa exerts its effects by being recognized as a neoantigen by the immune system. It binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. This interaction activates T cells, leading to an immune response against cancer cells expressing the KRAS G12D mutation .
Comparación Con Compuestos Similares
Similar Compounds
KRAS G12V 9mer Peptide: Another mutant KRAS peptide used in cancer immunotherapy research.
KRAS G13D 9mer Peptide: Similar in function but targets a different KRAS mutation.
Uniqueness
Gadgvgksa is unique due to its specific mutation (G12D) in the KRAS gene, which is commonly found in various cancers. This specificity makes it a valuable tool for targeted cancer immunotherapy .
Propiedades
Fórmula molecular |
C30H52N10O13 |
|---|---|
Peso molecular |
760.8 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-[[2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H52N10O13/c1-14(2)24(40-22(44)12-33-26(48)18(9-23(45)46)38-25(47)15(3)35-20(42)10-32)29(51)34-11-21(43)37-17(7-5-6-8-31)27(49)39-19(13-41)28(50)36-16(4)30(52)53/h14-19,24,41H,5-13,31-32H2,1-4H3,(H,33,48)(H,34,51)(H,35,42)(H,36,50)(H,37,43)(H,38,47)(H,39,49)(H,40,44)(H,45,46)(H,52,53)/t15-,16-,17-,18-,19-,24-/m0/s1 |
Clave InChI |
ABRFDOJVIQDFSP-SOUPDVDOSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)


![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)






![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
